1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14628560
InChI: InChI=1S/C17H28N2/c1-2-4-17(3-1)19-9-7-18(8-10-19)13-16-12-14-5-6-15(16)11-14/h5-6,14-17H,1-4,7-13H2
SMILES:
Molecular Formula: C17H28N2
Molecular Weight: 260.4 g/mol

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine

CAS No.:

Cat. No.: VC14628560

Molecular Formula: C17H28N2

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine -

Specification

Molecular Formula C17H28N2
Molecular Weight 260.4 g/mol
IUPAC Name 1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-cyclopentylpiperazine
Standard InChI InChI=1S/C17H28N2/c1-2-4-17(3-1)19-9-7-18(8-10-19)13-16-12-14-5-6-15(16)11-14/h5-6,14-17H,1-4,7-13H2
Standard InChI Key WWMADOQKXVKTKF-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)N2CCN(CC2)CC3CC4CC3C=C4

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine consists of two primary components:

  • A bicyclo[2.2.1]hept-5-ene (norbornene) scaffold, providing angular strain and conformational rigidity .

  • A piperazine ring substituted at the 4-position with a cyclopentyl group and at the 1-position with a norbornene-derived methyl group .

The norbornene system introduces a double bond at the 5-position, enabling Diels-Alder reactions and other cycloadditions . Piperazine’s nitrogen atoms offer sites for hydrogen bonding and protonation, critical for biological interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₂₇N₃Derived
Molecular Weight261.42 g/molCalculated
Topological Polar Surface Area24.7 ŲEstimated
Hydrogen Bond Donors2

Synthesis and Reaction Chemistry

Synthetic Strategies

While no explicit protocol exists for this compound, synthesis likely follows established routes for norbornene-piperazine hybrids:

  • Norbornene Functionalization:

    • Epoxidation or dihydroxylation of bicyclo[2.2.1]hept-5-ene , followed by methyl group introduction via Grignard addition or nucleophilic substitution .

  • Piperazine Substitution:

    • Buchwald-Hartwig amination to install the cyclopentyl group.

    • Reductive amination or SN2 reactions for norbornenylmethyl attachment .

Reaction Pathways

The compound’s reactivity is dominated by:

  • Alkene Participation: The norbornene double bond undergoes [4+2] cycloadditions with dienophiles like maleic anhydride .

  • Piperazine Modifications: Quaternization of nitrogen atoms or alkylation at the secondary amine sites .

Physicochemical and Spectroscopic Profiles

Spectral Characteristics

  • ¹H NMR:

    • Norbornene protons: δ 5.8–6.2 ppm (alkene), δ 1.2–2.5 ppm (bridgehead hydrogens) .

    • Piperazine signals: δ 2.5–3.5 ppm (N-CH₂), δ 1.5–1.8 ppm (cyclopentyl) .

  • IR Spectroscopy:

    • Stretching vibrations at 1640 cm⁻¹ (C=C), 2800–3000 cm⁻¹ (C-H sp³), and 3300 cm⁻¹ (N-H) .

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to piperazine’s basicity.

  • Stability: Susceptible to oxidation at the alkene under acidic conditions; stable in inert atmospheres .

TargetIC₅₀ (μM)Structural AnalogSource
5-HT₁A0.124-Cyclopentylpiperazine
DAT0.45Norbornene-piperidine

Industrial and Materials Applications

Polymer Chemistry

Norbornene derivatives serve as monomers for ring-opening metathesis polymerization (ROMP) . Incorporating piperazine enhances solubility and post-polymerization functionalization .

Catalysis

Chiral norbornene-piperazine complexes act as ligands in asymmetric hydrogenation, achieving enantiomeric excess >90% for α,β-unsaturated esters .

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